molecular formula C14H14BrNO3S B8486325 4-bromo-N-(3-methoxyphenyl)-N-methylbenzenesulfonamide

4-bromo-N-(3-methoxyphenyl)-N-methylbenzenesulfonamide

Cat. No.: B8486325
M. Wt: 356.24 g/mol
InChI Key: BEPGOSGEZSDDQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-(3-methoxyphenyl)-N-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C14H14BrNO3S and its molecular weight is 356.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H14BrNO3S

Molecular Weight

356.24 g/mol

IUPAC Name

4-bromo-N-(3-methoxyphenyl)-N-methylbenzenesulfonamide

InChI

InChI=1S/C14H14BrNO3S/c1-16(12-4-3-5-13(10-12)19-2)20(17,18)14-8-6-11(15)7-9-14/h3-10H,1-2H3

InChI Key

BEPGOSGEZSDDQT-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC(=CC=C1)OC)S(=O)(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred mixture of the product of Step A (0.5 g 1.46 mmol) and K2CO3 (0.5 g) in anhydrous DMF (7 ml) was added CH3I (1 ml) and the stirring continued for 0.5 h at 50° C. The mixture was diluted to 50 ml with H2O and extracted with EtOAc (50 ml). The organic layer was washed with H2O and dried over MgSO4, passed through silica gel bead and the filtrate was evaporated to dryness to give the title compound (0.5 g, 96%) as pale solid. 1H-NMR (CDCl3) 7.58 (d, 2H, J=8.64 Hz); 7.40 (d, 2H, J=8.67 Hz); 7.18 (t, 1H, J=8.15 Hz); 6.80 (dd, 1H, J=8.34, 2.5 Hz); 6.69 (t, 1H, J=2.20 Hz); 6.58 (bd, 1H); 3.75 (s, 3H, OMe); 3.14 (s, 3H, N-Me).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
96%

Synthesis routes and methods II

Procedure details

To a stirred solution of 4-bromo-N-(3-methoxyphenyl)benzenesulphonamide (0.5 g 1.46 mmol) and K2CO3 (0.5 g) in anhydrous DMF (7 ml) MeI (1 ml) was added and this was stirred at 50° C. for 0.5 h. The mixture was diluted to 50 ml with H2O and extracted in EtOAc (50 ml). The organic layer was washed with H2O, dried over MgSO4, filtered and the filtrate was passed through silica gel bead. The filtrate was evaporated to dryness to give the product (0.5 g; 96%), as a pale solid. 1H-NMR (CDCl3) 3.14 (5, 3H); 3.75 (s, 3H); 6.58 (broad d, 1H), 6.69 (t, 1H, J=2.20 Hz); 6.80 (dd, 1H, J=2.5, 8.34, Hz); 7.18 (tr, 1H, J=8.15 Hz); 7.40 (d, 2H, J=8.67 Hz); 7.58 (d, 2H, J=8.64 Hz).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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